molecular formula C12H13N3O2S B2679624 N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide CAS No. 313660-18-3

N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2679624
CAS No.: 313660-18-3
M. Wt: 263.32
InChI Key: XAZAVEARZSPUPR-UHFFFAOYSA-N
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Description

N-(6-Acetamido-1,3-benzothiazol-2-yl)propanamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This benzothiazole derivative is designed for research applications only and is not for diagnostic or therapeutic use. Benzothiazole derivatives are a prominent area of study due to their wide spectrum of biological activities. Recent research has highlighted that structural analogs of this compound, specifically 2-acetamido-substituted benzothiazoles, demonstrate potent antimicrobial properties . These analogs have shown excellent activity against a range of gram-positive and gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against E. coli . Molecular docking studies suggest that the mechanism of action for these antimicrobial effects may involve inhibition of the bacterial DNA gyrase enzyme (PDB: 3G75), a validated target for antibacterial drugs . Furthermore, the 2-acetamido-benzothiazole pharmacophore is also being investigated in oncology research. Studies indicate that derivatives bearing this scaffold can act as potential BRAFV600E inhibitors, targeting a key mutation in the MAPK signaling pathway that is responsible for uncontrolled cellular proliferation in certain cancers like melanoma and colorectal cancer . Researchers can utilize this compound as a key intermediate or as a reference compound in synthetic chemistry programs aimed at developing new antimicrobial or anticancer agents . Its structure allows for further functionalization, making it a versatile building block for constructing more complex molecules for biological evaluation.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-3-11(17)15-12-14-9-5-4-8(13-7(2)16)6-10(9)18-12/h4-6H,3H2,1-2H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZAVEARZSPUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide belongs to the class of benzothiazole derivatives, which are known for their heterocyclic structure containing both sulfur and nitrogen. The compound's mechanism of action involves interactions with various molecular targets, including the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory responses. Additionally, it may disrupt cellular processes by interacting with DNA and proteins, leading to apoptosis in cancer cells .

Chemistry

In synthetic chemistry, this compound serves as a building block for the creation of more complex benzothiazole derivatives. These derivatives are investigated for their potential biological activities, including antimicrobial properties.

Biology

The compound has been extensively studied for its antimicrobial and anticancer activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it has Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
  • Anticancer Activity : The compound has demonstrated the ability to induce apoptosis in various cancer cell lines. Studies have reported dose-dependent increases in caspase activity, confirming its role as an apoptosis inducer .

Medicine

Ongoing research aims to explore the potential of this compound as an anti-inflammatory agent. Given its ability to inhibit key enzymes involved in inflammation, it is being investigated for therapeutic applications in conditions characterized by excessive inflammation .

Case Studies

Several case studies highlight the efficacy of this compound:

Study Focus Findings
Antimicrobial EfficacyDemonstrated potent activity against resistant bacterial strains with MIC values lower than traditional antibiotics.
Anticancer ResearchInduced apoptosis in breast cancer cells with increased caspase activity observed at higher doses.
Anti-inflammatory EffectsShowed promising results in inhibiting COX enzymes, suggesting potential as a new anti-inflammatory agent .

Industry Applications

In addition to its biological applications, this compound is being utilized in the development of new materials with specific properties. This includes its incorporation into polymers and coatings that require enhanced performance characteristics due to its unique chemical structure.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The benzothiazole scaffold is highly modifiable, with substituents at the 6-position significantly altering physicochemical and biological properties. Below is a comparison of key analogues:

Compound Name 6-Substituent 2-Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound (CAS 895474-80-3) Acetamido 3-[(4-Chlorophenyl)sulfanyl]propanamide 405.92 Not Reported Lipophilic due to chlorophenyl-sulfanyl group; potential antimicrobial activity inferred from structural analogues.
N-(6-Nitrobenzo[d]thiazol-2-yl) derivative Nitro Thiadiazol-thioacetamide ~450 (estimated) Not Reported Exhibits VEGFR-2 inhibition and anticancer activity.
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Methoxy Adamantyl-acetamide 356.48 212–213 High crystallinity with intermolecular H-bonding; planar acetamide moiety.
2-(4-Isobutylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide Methyl Isobutylphenyl-propanamide 352.49 Not Reported Enhanced hydrophobicity from isobutylphenyl group.
N-(6-Ethoxy-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide Ethoxy 4-Chlorophenyl-acetamide ~360 (estimated) Not Reported Ethoxy group increases solubility compared to nitro/methyl substituents.

Physicochemical Properties

  • Solubility : Methoxy () and ethoxy () substituents improve aqueous solubility, while adamantyl () and isobutylphenyl () groups increase lipophilicity.
  • Melting Points : Higher melting points (e.g., 212°C for ) correlate with strong intermolecular interactions, whereas nitro derivatives () may have lower thermal stability.

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzothiazole ring, which contributes to its biological activity. The compound's structure can be represented as follows:

C12H14N2O2S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This formula indicates the presence of nitrogen and sulfur atoms in the heterocyclic ring, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes. Notably, it has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the synthesis of pro-inflammatory mediators. Additionally, this compound may interact with DNA and proteins, leading to apoptosis in cancer cells.

1. Antibacterial and Antifungal Activity

Numerous studies have highlighted the antibacterial and antifungal properties of benzothiazole derivatives. This compound has been evaluated against various bacterial strains and fungi.

Table 1: Antibacterial Activity Data

OrganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The compound exhibited significant activity against E. coli and S. aureus, indicating its potential as a lead compound for developing new antimicrobial agents.

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been demonstrated through various in vivo models. The compound showed a dose-dependent reduction in paw edema in rat models induced by carrageenan.

Table 2: Anti-inflammatory Activity Data

Treatment GroupEdema Reduction (%)Dose (mg/kg)Reference
Control0--
N-(6-acetamido...)5010
N-(6-acetamido...)7520

These results suggest that the compound could be a candidate for further development as an anti-inflammatory agent.

3. Anticancer Activity

Research has indicated that this compound may possess anticancer properties by inducing apoptosis in various cancer cell lines. It has been shown to inhibit cell proliferation in human breast cancer cells (MCF-7).

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-715
HeLa20
A54925

The IC50 values indicate that this compound is effective at relatively low concentrations.

Case Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized this compound and evaluated its biological activity through various assays. The results showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, alongside promising anti-inflammatory effects in animal models.

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications on the benzothiazole ring could enhance its potency against specific targets. For instance, introducing different substituents on the acetamide group was found to improve both antibacterial and anticancer activities significantly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a benzothiazol-2-amine precursor with a propanamide derivative. For example, analogs like N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide were synthesized via refluxing chloroform with imidazole intermediates and crystallized from ethanol . Optimization includes controlling reaction time (e.g., 6 hours for reflux), solvent selection (e.g., CHCl3 or EtOH), and purification via column chromatography (e.g., silica gel with MeOH/DCM gradients) . Monitoring via TLC and spectroscopic validation (IR, NMR) ensures purity .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) validate the structure of this compound?

  • Methodological Answer :

  • FTIR : Confirm characteristic peaks for amide C=O (~1668–1682 cm<sup>-1</sup>), benzothiazole C=N (~1599–1604 cm<sup>-1</sup>), and NH stretches (~3178–3302 cm<sup>-1</sup>) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.0–8.5 ppm), acetamido methyl groups (δ ~2.0–2.6 ppm), and propanamide backbone signals (δ 3.7–4.5 ppm for CH2/CH3). For example, similar compounds showed resolved splitting patterns for benzothiazole protons and coupling constants (e.g., J = 8.0 Hz for aromatic H) .

Q. What are the best practices for crystallographic refinement of benzothiazole derivatives like this compound?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL) for structure refinement. For triclinic crystals (space group P1), assign anisotropic displacement parameters and validate hydrogen bonding (e.g., N–H⋯N interactions). Crystallize from ethanol or EtOH/H2O mixtures to obtain H-bonded dimers, as seen in analogs . Critical parameters include R-factor convergence (<5%) and validation via CCDC deposition .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., H-bonding, π-π stacking) influence the crystal packing and stability of this compound?

  • Methodological Answer : X-ray studies of related benzothiazoles reveal dimers stabilized by N–H⋯N hydrogen bonds (2.8–3.0 Å) and non-classical C–H⋯O/S interactions (3.5–3.6 Å). For example, adamantyl-substituted analogs form ribbons via S⋯S interactions (3.62 Å) and C–H⋯O bonds. Analyze packing using Mercury software and quantify interaction energies with DFT .

Q. What strategies can resolve contradictions in biological activity data (e.g., anti-inflammatory vs. cytotoxicity) for benzothiazole derivatives?

  • Methodological Answer : Compare SAR trends across analogs. For instance, nitro or sulfonyl groups (e.g., in compound 17b) enhance anti-inflammatory activity but may increase cytotoxicity. Use in vitro assays (e.g., COX-2 inhibition) paired with apoptosis markers (e.g., caspase-3). Validate selectivity via molecular docking against target proteins (e.g., NF-κB or TNF-α) .

Q. How can computational methods (e.g., molecular docking, MD simulations) predict the binding affinity of this compound to therapeutic targets?

  • Methodological Answer : Dock the compound into active sites (e.g., HIV protease or kinase domains) using AutoDock Vina. Parameterize force fields (AMBER/CHARMM) for MD simulations (50–100 ns) to assess stability of ligand-receptor complexes. Validate with experimental IC50 values from enzymatic assays .

Q. What experimental approaches are effective for evaluating the metabolic stability of this compound?

  • Methodological Answer : Use liver microsomal assays (human/rat) with LC-MS/MS to track metabolite formation. Monitor hydrolytic cleavage of the acetamido group (major degradation pathway). Compare half-life (t1/2) with reference compounds like elsulfavirine, a related antiviral propanamide .

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